![molecular formula C14H12INO B239936 N-(4-iodophenyl)-4-methylbenzamide](/img/structure/B239936.png)
N-(4-iodophenyl)-4-methylbenzamide
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Overview
Description
N-(4-iodophenyl)-4-methylbenzamide, commonly known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its ability to bind to amyloid plaques, which are characteristic features of Alzheimer's disease.
Scientific Research Applications
IMPY has been extensively studied for its potential applications in the diagnosis and treatment of Alzheimer's disease. This compound has the ability to bind specifically to amyloid plaques that are present in the brains of Alzheimer's patients, which makes it a promising imaging agent for the early detection of the disease. Furthermore, IMPY has also been shown to have therapeutic potential by reducing the accumulation of amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.
Mechanism of Action
IMPY binds specifically to the beta-amyloid peptide, which is the primary component of amyloid plaques in the brain. This binding occurs through hydrogen bonding and hydrophobic interactions between the compound and the peptide. By binding to the beta-amyloid peptide, IMPY can prevent the aggregation of amyloid plaques, which is a key step in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
IMPY has been shown to have a high affinity for beta-amyloid plaques in the brain, which makes it a promising imaging agent for the early detection of Alzheimer's disease. Additionally, this compound has also been shown to have therapeutic potential by reducing the accumulation of amyloid plaques in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of IMPY.
Advantages and Limitations for Lab Experiments
One of the main advantages of IMPY is its high specificity for beta-amyloid plaques, which makes it a promising imaging agent for the early detection of Alzheimer's disease. Additionally, this compound has also shown therapeutic potential in reducing the accumulation of amyloid plaques in the brain. However, one of the limitations of IMPY is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for research on IMPY. One potential area of study is the development of new imaging agents based on the structure of IMPY that have even higher specificity for beta-amyloid plaques. Additionally, further research is needed to fully understand the biochemical and physiological effects of IMPY and its potential therapeutic applications for Alzheimer's disease. Finally, studies are needed to explore the potential use of IMPY in other neurodegenerative diseases that are characterized by the accumulation of amyloid plaques.
Synthesis Methods
The synthesis of IMPY involves the reaction of 4-iodoaniline with 4-methylbenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
properties
IUPAC Name |
N-(4-iodophenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEBVDPNOPDLGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-4-methylbenzamide |
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